3,3',5,5'-Tetraiodo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl
Overview
Description
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl is a chemical compound with the molecular formula C18H18I4. It is characterized by the presence of four iodine atoms and six methyl groups attached to a biphenyl structure. This compound is known for its high molecular weight and unique chemical properties .
Preparation Methods
The synthesis of 3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl involves several steps. One common method includes the iodination of 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove iodine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl can be compared with other similar compounds such as:
- 2,2’-Diiodo-1,1’-biphenyl
- 2-Iodo-1,1’-biphenyl
- 1-Iodo-2,3-dimethylbenzene
- 1-Iodo-2,3,4,5,6-pentamethylbenzene
These compounds share structural similarities but differ in the number and position of iodine and methyl groups. The unique arrangement of substituents in 3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(3,5-diiodo-2,4,6-trimethylphenyl)-3,5-diiodo-2,4,6-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18I4/c1-7-13(8(2)16(20)11(5)15(7)19)14-9(3)17(21)12(6)18(22)10(14)4/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDLXUOFLFEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)C2=C(C(=C(C(=C2C)I)C)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18I4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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